(4-(o-Tolyl)thiophen-2-yl)methanamine
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Overview
Description
(4-(o-Tolyl)thiophen-2-yl)methanamine: is an organic compound that belongs to the class of phenylmethylamines It consists of a thiophene ring substituted with an o-tolyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(o-Tolyl)thiophen-2-yl)methanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.
Substitution with o-Tolyl Group:
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(o-Tolyl)thiophen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hypervalent iodine/TEMPO.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hypervalent iodine/TEMPO in the presence of acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(4-(o-Tolyl)thiophen-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: The compound is studied for its biological activity, including its potential as an inhibitor of enzymes like lysyl oxidase (LOX).
Mechanism of Action
The mechanism of action of (4-(o-Tolyl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets. For example, as a lysyl oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the cross-linking of collagen and elastin in the extracellular matrix . This inhibition can have therapeutic implications in cancer treatment by reducing tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
- (5-(Piperidin-1-ylsulfonyl)thiophen-2-yl)methanamine
- (4-Chlorothiophen-2-yl)methanamine
- 2-Thiophenemethylamine
Uniqueness
(4-(o-Tolyl)thiophen-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[4-(2-methylphenyl)thiophen-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-9-4-2-3-5-12(9)10-6-11(7-13)14-8-10/h2-6,8H,7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKPZHWDHHSBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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